molecular formula C29H21BrN2 B11525344 N-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline

N-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline

Cat. No.: B11525344
M. Wt: 477.4 g/mol
InChI Key: ZFLNPRTVRVSTKH-UHFFFAOYSA-N
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Description

(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]-N-PHENYLMETHANIMINE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with bromophenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]-N-PHENYLMETHANIMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with diphenylacetylene in the presence of a base to form the corresponding pyrrole derivative. This intermediate is then reacted with phenylamine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]-N-PHENYLMETHANIMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted products depending on the type of reaction and reagents used.

Scientific Research Applications

(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]-N-PHENYLMETHANIMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]-N-PHENYLMETHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]-N-PHENYLMETHANIMINE is unique due to its specific substitution pattern on the pyrrole ring and the presence of both bromophenyl and diphenyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C29H21BrN2

Molecular Weight

477.4 g/mol

IUPAC Name

1-[1-(4-bromophenyl)-2,5-diphenylpyrrol-3-yl]-N-phenylmethanimine

InChI

InChI=1S/C29H21BrN2/c30-25-16-18-27(19-17-25)32-28(22-10-4-1-5-11-22)20-24(21-31-26-14-8-3-9-15-26)29(32)23-12-6-2-7-13-23/h1-21H

InChI Key

ZFLNPRTVRVSTKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C=NC5=CC=CC=C5

Origin of Product

United States

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